molecular formula C10H9ClO2 B1418489 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 22406-37-7

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B1418489
CAS RN: 22406-37-7
M. Wt: 196.63 g/mol
InChI Key: DLVFGPLZDMJAEP-UHFFFAOYSA-N
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Description

“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .

Scientific Research Applications

Antioxidant Activity

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one: has been studied for its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various disease conditions. Coumarin-chalcone hybrid molecules, which include derivatives of 8-chloro-coumarin, have shown significant antioxidant potential in scavenging assays against radicals like DPPH and hydroxyl radicals .

Antimicrobial Effects

The structural framework of coumarins allows for a wide spectrum of biological activities, including antimicrobial effects. Synthetic derivatives of coumarins, such as 8-chloro-5-methyl-coumarin, have been investigated for antibacterial and antifungal activities, which could lead to new treatments for infections .

Anticancer Potential

Research has indicated that certain coumarin derivatives exhibit anticancer activities. They may work by various mechanisms, including the disruption of cell proliferation and inducing apoptosis in cancer cells. The exact role of 8-chloro-coumarin derivatives in cancer therapy is a subject of ongoing research .

Anti-HIV Activity

Coumarin derivatives have been screened for anti-HIV properties, with some showing promise in inhibiting the replication of the virus. The potential of 8-chloro-coumarin derivatives in this field could contribute to the development of new anti-HIV medications .

Neuroprotective Effects

Some coumarin derivatives are being tested for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The ability of these compounds to protect neuronal cells from damage is a valuable area of research .

Mechanism of Action

properties

IUPAC Name

8-chloro-5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFGPLZDMJAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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